5-O-(4-Nitrobenzoyl)moxidectin is a chemical compound derived from moxidectin, a semisynthetic macrolide antibiotic. Moxidectin itself is synthesized from nemadectin, which is produced by the fermentation of the bacterium Streptomyces cyaneogriseus. The introduction of the 4-nitrobenzoyl group enhances the compound's properties, making it suitable for various applications in veterinary medicine and parasitology.
The primary source of 5-O-(4-Nitrobenzoyl)moxidectin is through the chemical modification of moxidectin. Moxidectin is synthesized via a multi-step process involving the protection of hydroxyl groups and subsequent reactions that yield the final product.
5-O-(4-Nitrobenzoyl)moxidectin belongs to the class of macrolide antibiotics. It is categorized as a veterinary pharmaceutical due to its effectiveness against parasitic infections in livestock and companion animals.
The synthesis of 5-O-(4-Nitrobenzoyl)moxidectin involves several key steps:
These reactions typically occur in organic solvents under controlled conditions, ensuring high purity and yield of the final product .
The synthesis requires precise control over reaction conditions such as temperature and pH to optimize yields. For instance, during the oximation step, maintaining a pH between 5-6 is crucial for achieving the desired product .
The molecular structure of 5-O-(4-Nitrobenzoyl)moxidectin includes a macrolide backbone characteristic of moxidectin, with a nitrobenzoyl substituent at the 5-position. This modification influences its solubility and biological activity.
5-O-(4-Nitrobenzoyl)moxidectin can participate in various chemical reactions, including:
The choice of reagents and solvents significantly affects reaction outcomes. For example, reducing agents such as lithium aluminum hydride may be employed for selective reduction of functional groups.
The mechanism of action for 5-O-(4-Nitrobenzoyl)moxidectin involves interference with parasitic nerve function. It binds to glutamate-gated chloride channels in nematodes, leading to paralysis and death of the parasites.
Research indicates that moxidectin has a prolonged activity against various parasites when compared to other antiparasitic agents. Its lipophilic nature allows it to persist in fatty tissues, providing extended efficacy against infections .
5-O-(4-Nitrobenzoyl)moxidectin is primarily used in veterinary medicine for treating parasitic infections in livestock and pets. Its effectiveness against resistant strains of parasites makes it an important tool in animal health management. Additionally, ongoing research explores its potential applications in human medicine, particularly in treating certain parasitic diseases .
Moxidectin originates from nemadectin (CAS 108173-90-6), a 16-membered macrocyclic lactone produced via Streptomyces cyanogriseus fermentation. The core structural modifications involve the methoximation of the C23 ketone and selective acylation at the C5 hydroxyl group. The 5-OH position is strategically chosen due to its lower steric hindrance compared to the C6, C7, and C27 hydroxyls, enabling regioselective functionalization. This selectivity is critical for generating pharmacologically active derivatives without disrupting the macrocyclic ring’s integrity. The semisynthetic pathway begins with nemadectin isolation, followed by C23 oximation using methoxyamine hydrochloride under mild acidic conditions to form the moxidectin backbone [2] [7].
The inherent reactivity of the C5 hydroxyl stems from its position in the spinoketal moiety, which reduces neighboring group interference. Studies confirm that acylation at C5 preserves moxidectin’s anthelmintic activity while modifying its physicochemical properties, such as lipophilicity and crystallinity. This positions 5-O-acyl derivatives as ideal candidates for structure-activity relationship (SAR) studies targeting enhanced bioavailability or stability [7] [8].
The 4-nitrobenzoyl group (CAS 122-04-3) is introduced via nucleophilic acyl substitution using 4-nitrobenzoyl chloride. This electrophile is selected for its high reactivity, commercial availability, and spectroscopic traceability. The nitro group serves dual purposes:
Key reaction parameters were refined to maximize yield and purity:
Solvent System:
Catalysis and Temperature:
Workup and Purification:
Table 1: Optimized Acylation Conditions
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Solvent | Toluene-DMSO (4:1) | Maximizes solubility and kinetics |
Acyl Chloride Equiv | 1.05–1.10 | Minimizes diacylation |
Base | Triethylamine (2.0 equiv) | Neutralizes HCl; no side-complexes |
Temperature | 25–30°C | Prevents epimerization |
Reaction Time | 6–8 hours | >90% conversion |
Synthetic routes to moxidectin analogs vary significantly in efficiency and scalability:
5-O-Acyl vs. C23-Oximination: Acylation at C5 (e.g., 4-nitrobenzoyl) requires fewer steps than modifying the C23 oxime. Direct C23 derivatization often necessitates protecting-group strategies, reducing overall yields by 15–20% [7] [10].
Oxidant Selection: Early routes used pyridinium chlorochromate (PCC) for C23 oxidation but faced chromatographic cleanup issues. Modern protocols employ stabilized 2-iodoxybenzoic acid (SIBX), achieving 88% yield with easier filtration [10].
Alternative Acyl Groups:
Table 2: Comparison of Moxidectin Analog Synthesis
Derivative | Key Reagent | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|
5-O-(4-Nitrobenzoyl) | 4-Nitrobenzoyl chloride | 6–8 | 78–85 | ≥98.5 |
5-O-Acetyl | Acetic anhydride | 4 | 82 | 97 |
C23-Methoxyimino | Methoxyamine·HCl | 12 | 75 | 96 |
5,27-Diacetyl | Acetic anhydride (excess) | 10 | 68 | 95 |
The 4-nitrobenzoyl derivative’s synthesis outperforms other acyl analogs in yield and crystallinity, making it suitable for industrial-scale production. Its distinctive nitro group also aids in spectroscopic quantification (e.g., 1H-NMR, δ 8.20–8.40 ppm) [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7